molecular formula C9H7Cl3O2 B12082259 2,2,2-Trichloroethyl benzoate

2,2,2-Trichloroethyl benzoate

Katalognummer: B12082259
Molekulargewicht: 253.5 g/mol
InChI-Schlüssel: WGXLSZQUOYSATB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid 2,2,2-trichloroethyl ester is an organic compound with the molecular formula C₉H₇Cl₃O₂ and a molecular weight of 253.51 g/mol . It is also known as 2,2,2-trichloroethyl benzoate. This compound is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2,2,2-trichloroethyl group. It is used in various chemical applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzoic acid 2,2,2-trichloroethyl ester can be synthesized through the esterification of benzoic acid with 2,2,2-trichloroethanol. The reaction typically involves heating benzoic acid and 2,2,2-trichloroethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of benzoic acid 2,2,2-trichloroethyl ester follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions: Benzoic acid 2,2,2-trichloroethyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to benzoic acid and 2,2,2-trichloroethanol.

    Substitution Reactions: The ester group can participate in nucleophilic substitution reactions, where the ester bond is broken and replaced by another nucleophile.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.

Major Products Formed:

    Hydrolysis: Benzoic acid and 2,2,2-trichloroethanol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzoic acid 2,2,2-trichloroethyl ester has several applications in scientific research:

Wirkmechanismus

The mechanism of action of benzoic acid 2,2,2-trichloroethyl ester involves its interaction with specific molecular targets. In biological systems, it may exert its effects by disrupting microbial cell membranes or interfering with enzyme activities. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    Benzoic Acid Esters: Other esters of benzoic acid, such as methyl benzoate and ethyl benzoate, share similar chemical properties but differ in their ester groups.

    Trichloroethyl Esters: Compounds like 2,2,2-trichloroethyl acetate have similar ester groups but different acid components.

Uniqueness: Benzoic acid 2,2,2-trichloroethyl ester is unique due to the presence of the 2,2,2-trichloroethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific chemical reactions and industrial applications where other esters may not be as effective .

Eigenschaften

Molekularformel

C9H7Cl3O2

Molekulargewicht

253.5 g/mol

IUPAC-Name

2,2,2-trichloroethyl benzoate

InChI

InChI=1S/C9H7Cl3O2/c10-9(11,12)6-14-8(13)7-4-2-1-3-5-7/h1-5H,6H2

InChI-Schlüssel

WGXLSZQUOYSATB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)OCC(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.